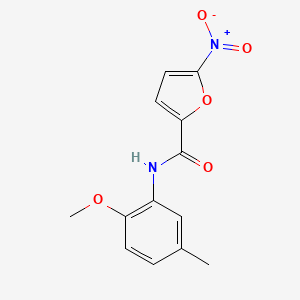
N-(2-methoxy-5-methylphenyl)-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-5-nitro-2-furamide, commonly known as MMF, is a synthetic compound that has gained significant attention in scientific research. MMF is a nitrofuran derivative that exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. MMF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of MMF is not fully understood. However, studies have suggested that MMF exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes. MMF has been found to inhibit the activity of enzymes involved in DNA replication, protein synthesis, and energy metabolism. MMF has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
MMF has been found to have several biochemical and physiological effects. MMF has been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane. MMF has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, MMF has been found to have antioxidant properties, which may contribute to its potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMF in lab experiments is its broad spectrum of biological activities. MMF has been found to be effective against a wide range of bacterial and fungal strains, as well as cancer cells. MMF is also relatively easy to synthesize, and the yield can be optimized by controlling the reaction conditions. However, one of the limitations of using MMF in lab experiments is its potential toxicity. MMF has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MMF. One direction is to further investigate its potential applications in medicine. MMF has shown promising results as an antibacterial, antifungal, and anticancer agent, and further studies are needed to determine its efficacy in clinical trials. Another direction is to investigate its potential applications in agriculture. MMF has shown promising results as a pesticide, and further studies are needed to determine its efficacy in field trials. Finally, MMF has shown potential applications in environmental science, and further studies are needed to determine its effectiveness in removing heavy metals from contaminated soil and water.
Méthodes De Synthèse
MMF can be synthesized using several methods, including the reaction of 2-methoxy-5-methylphenylamine with furfuryl chloride, followed by nitration with nitric acid. Another method involves the reaction of 2-methoxy-5-methylphenylamine with furfural, followed by nitration with nitric acid. The synthesis of MMF is relatively simple, and the yield can be optimized by controlling the reaction conditions.
Applications De Recherche Scientifique
MMF has been extensively studied for its potential applications in various fields of scientific research. In medicine, MMF has shown promising results as an antibacterial and antifungal agent. MMF has been found to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. MMF has also been studied for its potential anticancer properties. Studies have shown that MMF can induce apoptosis in cancer cells and inhibit tumor growth.
In agriculture, MMF has been studied for its potential use as a pesticide. MMF has been found to be effective against several pests, including aphids and mites. MMF has also been studied for its potential use in environmental science. MMF has been found to be effective in removing heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-8-3-4-10(19-2)9(7-8)14-13(16)11-5-6-12(20-11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYFACKBPOSVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-5-nitrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

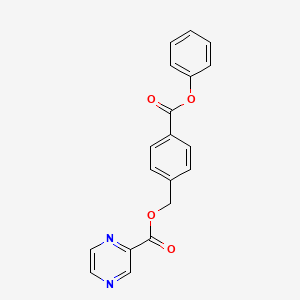
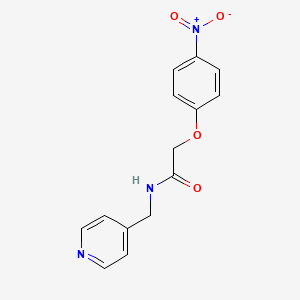
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![3-[(3-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5885051.png)
![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)
![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
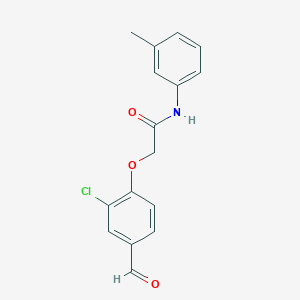

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)

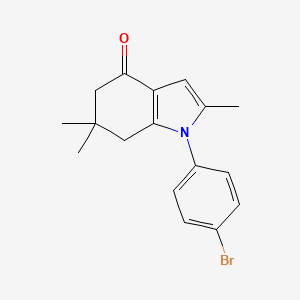
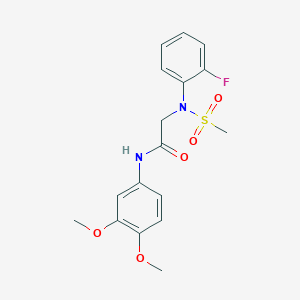
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)